methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring:
- A 1,2,4-triazole core substituted at position 4 with a 2-methoxyethyl group and at position 5 with a 1H-indol-3-yl moiety.
- A thioether linkage at position 3 of the triazole, connected to a methyl furan-2-carboxylate group. This structure combines the bioactivity-promoting features of indole (common in pharmaceuticals) with the metabolic stability of triazoles and the solubility-enhancing methoxyethyl chain.
Properties
IUPAC Name |
methyl 5-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-26-10-9-24-18(15-11-21-16-6-4-3-5-14(15)16)22-23-20(24)29-12-13-7-8-17(28-13)19(25)27-2/h3-8,11,21H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDVIRCJNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic reactions involving condensation, cyclization, and substitution processes. Typically, the synthesis begins with the formation of the triazole ring, followed by the introduction of the indole ring, and finally, the attachment of the furan-2-carboxylate group. Specific conditions such as temperature, solvent, and catalysts are critical in optimizing yield and purity.
Industrial Production Methods: : On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure to ensure consistency. Flow chemistry techniques might be employed to enhance efficiency and reduce by-products.
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the nitrogens in the triazole ring, potentially altering the electronic properties of the compound.
Substitution: : The compound is prone to electrophilic and nucleophilic substitution, particularly on the indole and furan rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reactions: : Various halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced forms of triazole.
Substitution: : Halogenated indole or furan derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula is , with a molecular weight of approximately 420.49 g/mol.
Anticancer Activity
Several studies have highlighted the potential of this compound in anticancer therapy. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluating the biological activity of related furan derivatives reported IC50 values indicating potent activity against tumor cell lines. The compound's structural features, particularly the indole and triazole components, are believed to enhance its interaction with biological targets involved in cancer progression .
Antimicrobial Properties
Research has also indicated that compounds with similar structures possess antimicrobial properties. The presence of the furan and indole groups contributes to their effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a comparative study, derivatives were tested for their antibacterial activity using standard protocols against various bacterial strains. The results showed a notable inhibition zone, suggesting that modifications to the furan structure can enhance antimicrobial efficacy .
Potential Neuroprotective Effects
Emerging research suggests that compounds containing indole and triazole may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
Case Study: Neuroprotection Studies
In vitro studies demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell cultures, indicating potential for further development as neuroprotective agents .
Mechanism of Action
Molecular Targets and Pathways: : The compound's biological effects are often mediated through its interaction with specific enzymes and receptors. The indole ring can interact with cellular proteins, modulating their function. The triazole moiety is known to bind metal ions, which can be crucial in enzyme inhibition.
Similar Compounds
Methyl 5-(((5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Lacks the methoxyethyl group.
Methyl 5-(((5-(1H-indol-3-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Contains an ethoxyethyl group instead of methoxyethyl.
Methyl 5-(((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Features a phenyl group instead of methoxyethyl.
Uniqueness: : Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the methoxyethyl group, which can significantly influence its pharmacokinetic properties and chemical reactivity, offering distinct advantages in specific applications compared to its analogues.
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Biological Activity
Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This compound features an indole moiety linked to a triazole ring, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available indole derivatives and triazole precursors, often employing methods such as condensation and cyclization.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Candida albicans | 7.80 μg/mL |
| Escherichia coli | Inactive |
These results indicate the compound's potential as a therapeutic agent against resistant bacterial strains and fungal infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 μM |
| T47D (breast cancer) | 27.3 μM |
| HCT116 (colon cancer) | 6.2 μM |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis-related pathways .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies have indicated strong binding affinities to various proteins involved in cell signaling and metabolism, suggesting a multifaceted mechanism of action .
Case Studies and Research Findings
- Antibacterial Studies : In a comparative study, the compound was found to outperform traditional antibiotics against MRSA strains, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .
- Anticancer Research : A study involving multicellular spheroids demonstrated that this compound effectively penetrates tumor tissues and exhibits cytotoxic effects comparable to established chemotherapeutics .
- Fungal Inhibition : The compound's efficacy against Candida albicans suggests it could be developed into a topical antifungal treatment, particularly for resistant strains .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:
Key Observations
Indole vs. Thiophene/Aromatic Groups: The target compound’s indole moiety (vs. Substitutions like 4-methoxyphenyl (6l/6m) or benzyl () prioritize lipophilicity, whereas the target’s 2-methoxyethyl group balances solubility and membrane permeability .
Thioether vs. Thiol/Oxy Linkages :
- The thioether in the target compound (shared with 6l/6m) offers greater stability compared to thiol () or oxy (e.g., 6n ) linkages, which may oxidize or form disulfides in vivo.
Methoxyethyl vs.
Research Findings and Implications
Pharmacological Potential
- 5-Lipoxygenase Inhibition : Compounds like 6l/6m (IC50 ~0.2 µM) demonstrate that triazole-thioether derivatives are potent inhibitors of inflammatory pathways. The target’s indole group may further modulate selectivity .
- Antimicrobial Activity : and highlight broad-spectrum activity in triazole-acetamide and Schiff base derivatives. The target’s indole and methoxyethyl groups could enhance Gram-positive bacterial targeting .
Physicochemical Properties
- Melting Points : Triazole derivatives with aromatic substituents (e.g., 6m: 196–198°C) exhibit higher melting points than those with aliphatic chains (e.g., target compound, estimated ~100–150°C).
- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to benzyl () or thiophenyl (6l/6m) analogs.
Q & A
Basic: What are the critical steps and considerations in synthesizing methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate?
Answer:
The synthesis involves sequential functionalization of the triazole and furan moieties. Key steps include:
- Thioether linkage formation : React 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with methyl 5-(bromomethyl)furan-2-carboxylate under basic conditions (e.g., KOH in ethanol) at reflux (60–80°C) for 1–2 hours to facilitate nucleophilic substitution .
- Purification : Use column chromatography with silica gel and a mobile phase of ethyl acetate/hexane (3:7) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ≈ 0.5 in ethyl acetate) .
- Catalyst optimization : Triethylamine or DMF can enhance reaction efficiency by stabilizing intermediates .
Basic: How is structural confirmation of this compound achieved post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Analyze and NMR to verify substituent positions. For example, the methoxyethyl group on the triazole ring shows characteristic peaks at δ 3.4–3.6 ppm (OCH) and δ 1.2–1.4 ppm (CH) .
- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly for the triazole-thioether junction (average C–S bond length: 1.81 Å) .
- Mass spectrometry : Use high-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~470–480 Da) .
Advanced: What strategies optimize reaction yields for thioether bond formation?
Answer:
Yield optimization requires tailored reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control : Reflux at 70–80°C balances reaction speed and stability of heat-sensitive groups (e.g., indole) .
- Catalyst screening : Test bases like KCO or NaH to enhance deprotonation of the thiol group .
- Real-time monitoring : Use in-situ FTIR to track the disappearance of the S–H stretch (~2550 cm) .
Advanced: How can contradictory biological activity data across assays be resolved?
Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal assays : Compare IC values from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish direct target engagement from off-target effects .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .
Advanced: What computational methods predict the compound’s binding mode to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the triazole-thioether moiety and ATP-binding pockets (e.g., in kinases). Focus on hydrogen bonds with conserved residues (e.g., Asp86 in EGFR) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., hydrophobic furan, hydrogen-bond acceptors) using Schrödinger’s Phase .
Advanced: How can structure-activity relationship (SAR) studies guide derivatization of this compound?
Answer:
- Substituent variation : Modify the methoxyethyl group to ethoxyethyl or hydroxyethyl and test activity against control cell lines (e.g., HeLa) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the furan carboxylate with thiophene or pyridine analogs to improve metabolic stability .
- Proteomics profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target proteins, informing selectivity-driven design .
Advanced: What analytical techniques resolve stability issues under varying pH conditions?
Answer:
- Forced degradation studies : Incubate the compound at pH 2 (HCl), 7 (phosphate buffer), and 9 (NaOH) at 40°C for 24 hours. Monitor degradation via UPLC-PDA (220–400 nm) to identify labile groups (e.g., ester hydrolysis) .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics to predict shelf-life .
Advanced: How are reaction kinetics for triazole-thioether formation characterized?
Answer:
- Pseudo-first-order conditions : Use excess methyl 5-(bromomethyl)furan-2-carboxylate and monitor thiol consumption via UV-Vis (λ = 260 nm) .
- Arrhenius analysis : Determine activation energy (E) by measuring rate constants at 50°C, 60°C, and 70°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
